

Comparative Crystallographic Analysis of Substituted Benzonitriles: A Guide for Researchers

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Compound of Interest

Compound Name: *2-Bromo-4-fluoro-5-methylbenzonitrile*

Cat. No.: *B1360010*

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. This guide provides a comparative analysis of the X-ray crystallographic data of 2-bromo-4-methylbenzonitrile, a close structural analog to the versatile synthetic intermediate, **2-bromo-4-fluoro-5-methylbenzonitrile**. Due to the limited availability of public crystallographic data for the title compound, this guide leverages data from a closely related derivative to highlight the impact of substituent patterns on crystal packing and molecular geometry. This document also outlines generalized experimental protocols for the synthesis and crystallographic analysis of such derivatives.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-bromo-4-methylbenzonitrile, providing a baseline for comparison with other substituted benzonitrile derivatives. The data is crucial for understanding the solid-state conformation and intermolecular interactions that govern the physicochemical properties of this class of compounds.

Parameter	2-Bromo-4-methylbenzonitrile
Chemical Formula	C ₈ H ₆ BrN
Molecular Weight	196.05 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	7.5168 (11)
b (Å)	7.8383 (11)
c (Å)	7.9428 (11)
α (°)	69.243 (7)
β (°)	64.375 (8)
γ (°)	87.567 (8)
Volume (Å ³)	391.14 (10)
Z	2
Temperature (K)	296
Radiation	Mo Kα
Key Interactions	Weak π–π stacking interactions

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and single-crystal X-ray diffraction analysis applicable to **2-bromo-4-fluoro-5-methylbenzonitrile** and its derivatives.

Synthesis of Substituted Benzonitriles

A common route for the synthesis of substituted benzonitriles is the Sandmeyer reaction, starting from the corresponding substituted aniline.

- **Diazotization:** The substituted aniline is dissolved in an aqueous acidic solution (e.g., HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the diazonium salt.
- **Cyanation:** The diazonium salt solution is added to a solution of copper(I) cyanide, which catalyzes the substitution of the diazonium group with a nitrile group.
- **Work-up and Purification:** The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the pure substituted benzonitrile.

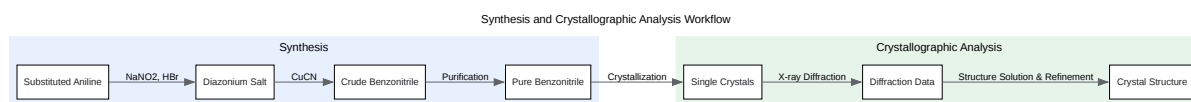
Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

- **Crystal Growth:** High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in an X-ray diffractometer, and diffraction data are collected at a specific temperature (e.g., 296 K or 100 K). The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
- **Structure Solution and Refinement:** The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Workflow and a Potential Application

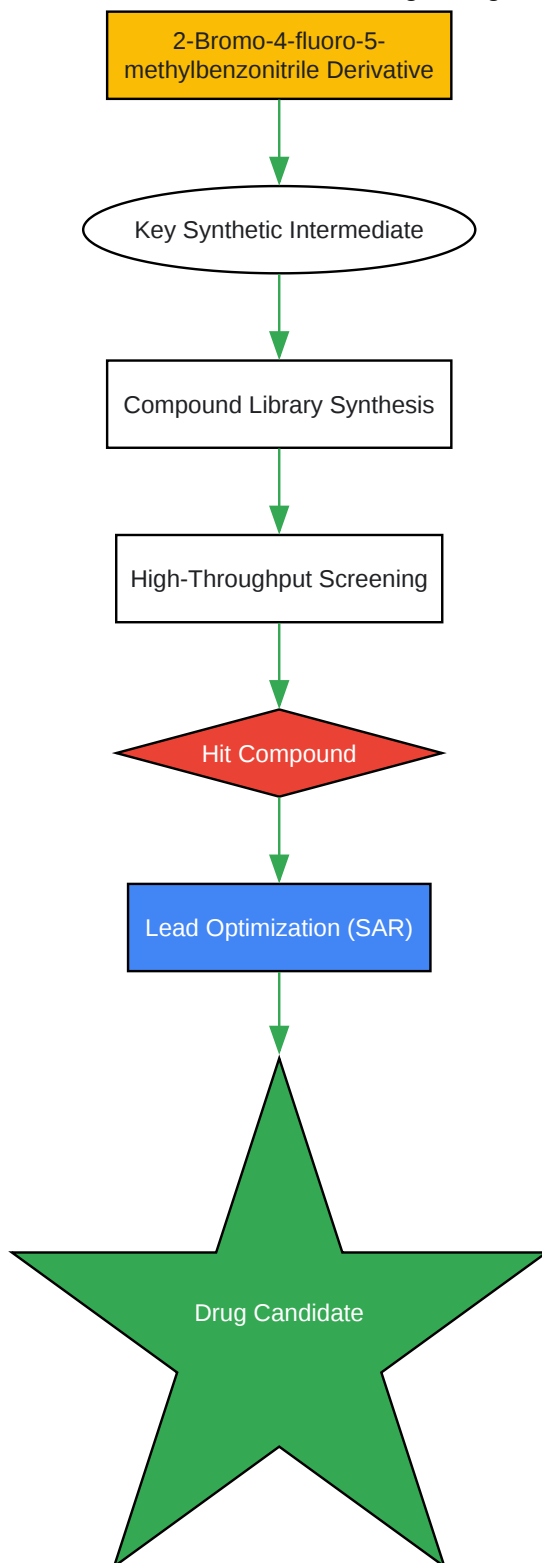
To further illustrate the process and potential applications of these compounds, the following diagrams are provided.



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Caption: A generalized workflow for the synthesis of substituted benzonitriles and their subsequent X-ray crystallographic analysis.

Role in Structure-Based Drug Design

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Caption: The logical role of substituted benzonitriles as key intermediates in a typical structure-based drug discovery pipeline.

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